

pimasertib combination therapy dose-limiting toxicities

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Compound Focus: Pimasertib

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Dose-Limiting Toxicities & Safety Profile

The following table consolidates the main DLTs and frequently observed treatment-emergent adverse events (TEAEs) from clinical trials of **pimasertib** in combination with other agents [1] [2] [3].

Combination Drug	Primary DLTs	Most Frequent TEAEs (All Grades)	Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)
Voxtalisib (PI3K/mTOR inhibitor) [1]	Not specified in detail	Diarrhoea (75%), Fatigue (57%), Nausea (50%)	MTD: Pimasertib 90 mg + Voxtalisib 70 mg (daily). RP2D: Pimasertib 60 mg + Voxtalisib 70 mg (daily) due to safety profile.
Temsirolimus (mTOR inhibitor) [2]	Stomatitis, Thrombocytopenia, Increased serum creatinine phosphokinase (CPK), Visual impairment	Stomatitis, Thrombocytopenia	MTD: Pimasertib 45 mg (daily) + Temsirolimus 25 mg (weekly) . RP2D was not defined due to overlapping toxicities.

Combination Drug	Primary DLTs	Most Frequent TEAEs (All Grades)	Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D)
SAR405838 (HDM2 antagonist) [3]	Thrombocytopenia	Diarrhoea (81%), Increased blood CPK (77%), Nausea (62%), Vomiting (62%)	MTD: SAR405838 200 mg (daily) + Pimasertib 45 mg (twice daily).

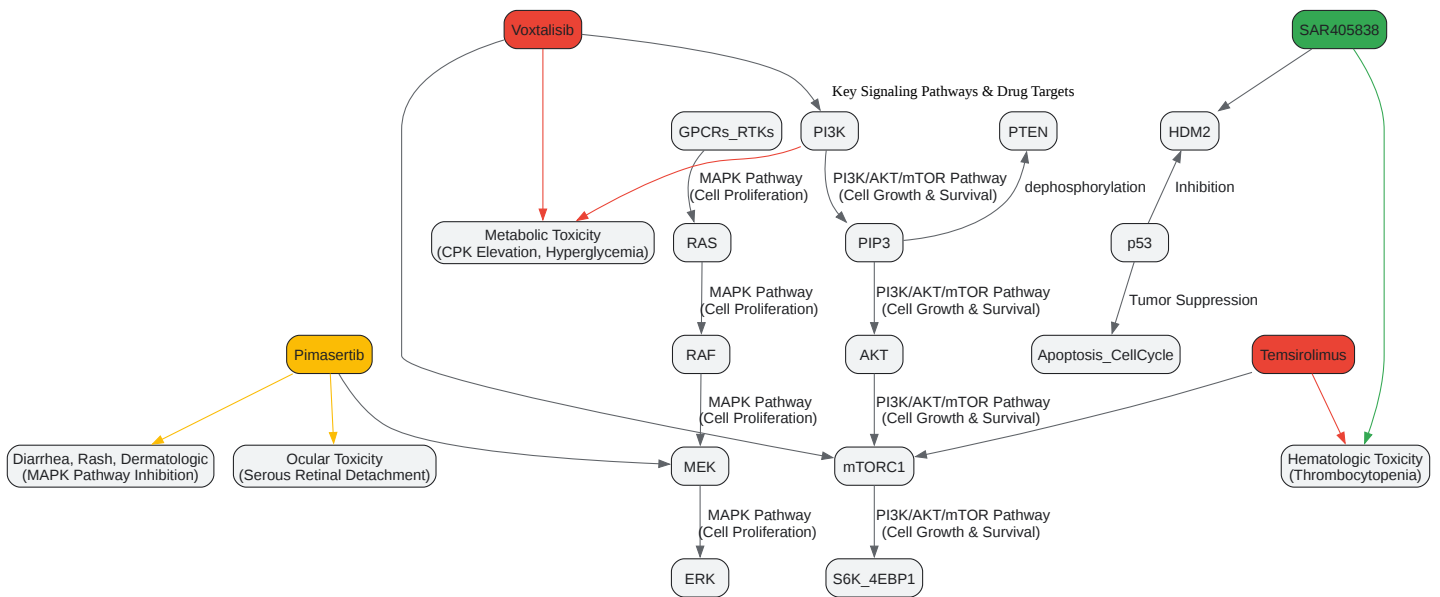
Experimental Protocols for Safety Assessment

The determination of DLTs and safety profiles in the cited studies followed rigorous phase I clinical trial methodologies.

- **Study Design:** The trials employed a **modified 3 + 3 dose-escalation design**. Cohorts of 3-6 patients with advanced solid tumors were enrolled at ascending dose levels of the combination therapy. The MTD was defined as the highest dose at which no more than one out of six patients experienced a DLT during the first cycle (typically 21 days) [1] [2] [3].
- **DLT Evaluation Criteria:** DLTs were defined as specific, drug-related adverse events occurring during the first treatment cycle. Common criteria included [2] [3]:
 - **Hematological:** Grade 4 neutropenia lasting >5 days or febrile neutropenia; Grade 3 thrombocytopenia with bleeding or Grade 4 thrombocytopenia.
 - **Non-Hematological:** Any Grade ≥ 3 non-hematological toxicity (with specific exceptions for manageable conditions like transient CPK elevation or controlled vomiting/diarrhea).
 - **Other:** Retinal vein occlusion (RVO); a decrease in left-ventricular ejection fraction (LVEF) beyond a set threshold; any treatment delay >2 weeks due to drug-related adverse events.
- **Safety Assessments:** Patients were continuously monitored through [1] [2]:
 - **Vital Signs & Clinical Labs:** Physical examinations, ECOG performance status, hematology, blood chemistry, and urinalysis.
 - **Organ Function:** 12-lead electrocardiograms (ECG), determination of LVEF, and serial ophthalmological examinations (including visual acuity, funduscopy, and optical coherence tomography) to monitor for ocular toxicities like serous retinal detachment.
 - **Adverse Event Reporting:** All AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE), version 4.0.

Mechanisms of Key Toxicities

The observed toxicities can be understood through the mechanisms of the targeted pathways.



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- **Gastrointestinal & Dermatological Toxicities:** **Diarrhea, nausea, vomiting, and skin rash** are on-target, class-effects of **MEK inhibition** via **pimasertib**. The MAPK pathway is crucial for maintaining the health and function of epithelial tissues in the skin and gastrointestinal tract [1] [3].
- **Ocular Toxicity:** **Serous retinal detachment (SRD)** and **retinal vein occlusion (RVO)** are known, serious class-effects of MEK inhibitors. Regular ophthalmological monitoring is mandatory in trials involving **pimasertib** [1] [2].
- **Hematological Toxicity:** **Thrombocytopenia** emerged as a key DLT, particularly in combinations with the HDM2 antagonist SAR405838 and the mTOR inhibitor temsirolimus. HDM2 inhibition can affect megakaryocyte proliferation, while mTOR is involved in hematopoietic stem cell function, explaining this overlapping toxicity [2] [3].
- **Metabolic & Muscular Effects:** **Elevated serum creatine phosphokinase (CPK)** is a frequent TEAE, indicating potential muscle inflammation or damage. This is commonly seen with MEK inhibitors and was a noted DLT in the **pimasertib**-temsirolimus combination [2] [3].

Key Takeaways for Researchers

- **Toxicity is Manageable but Requires Vigilance:** The DLTs of **pimasertib** combinations are consistent with the known profiles of each drug class. Proactive monitoring and supportive care are essential for patient safety.
- **Combination-Specific Profiles Vary:** The RP2D and primary toxicities differ significantly based on the combination partner, highlighting that safety cannot be extrapolated from monotherapy data.
- **Ongoing Research:** Research continues to explore **pimasertib** in novel combinations, such as with the pan-RAF inhibitor **tovorafenib**, based on preclinical synergy in the MAPK pathway [4].

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